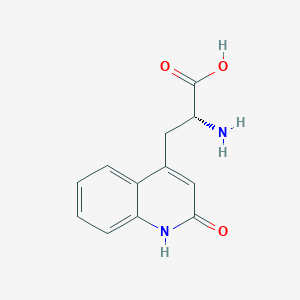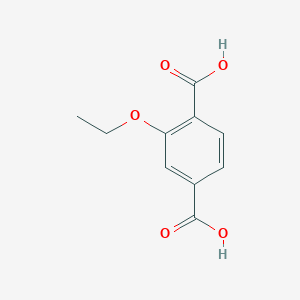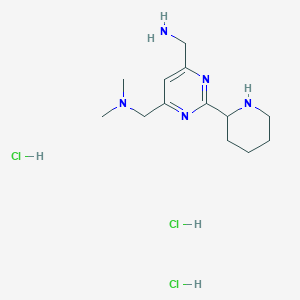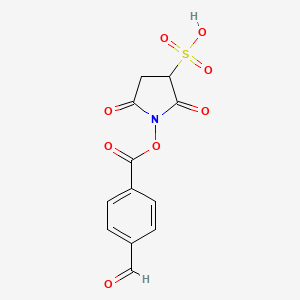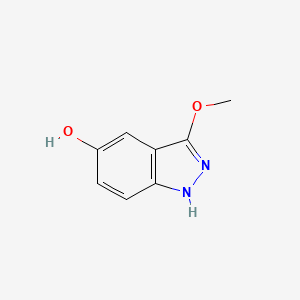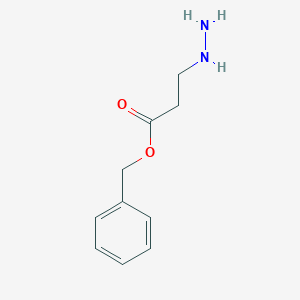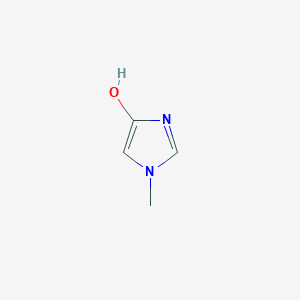
1-methyl-1H-imidazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-1H-imidazol-4-ol is an organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a methyl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-methyl-1H-imidazol-4-ol can be synthesized through various methods. One common approach involves the reduction of 1-methyl-1H-imidazole-4-carboxylic acid. The reduction is typically carried out using lithium aluminum hydride in tetrahydrofuran (THF) at low temperatures, followed by stirring at room temperature and then at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-1H-imidazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Reagents such as thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Oxidation of this compound typically yields 1-methyl-1H-imidazole-4-carbaldehyde.
Reduction: Reduction can lead to various derivatives depending on the specific conditions and reagents used.
Substitution: Substitution reactions can produce a wide range of functionalized imidazole derivatives.
Aplicaciones Científicas De Investigación
1-methyl-1H-imidazol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various chemicals and materials, including dyes and catalysts.
Mecanismo De Acción
The mechanism of action of 1-methyl-1H-imidazol-4-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and other molecules. This interaction can influence various biochemical pathways, leading to its observed effects. For example, it can inhibit certain enzymes or disrupt microbial cell membranes .
Comparación Con Compuestos Similares
1-methyl-1H-imidazol-4-ol can be compared with other imidazole derivatives:
1H-imidazole-4-ylmethanol: Similar in structure but lacks the methyl group at position 1.
1-methylimidazole: Lacks the hydroxyl group at position 4.
4-(1H-imidazol-1-yl)phenol: Contains a phenol group instead of a hydroxyl group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C4H6N2O |
|---|---|
Peso molecular |
98.10 g/mol |
Nombre IUPAC |
1-methylimidazol-4-ol |
InChI |
InChI=1S/C4H6N2O/c1-6-2-4(7)5-3-6/h2-3,7H,1H3 |
Clave InChI |
XOHYKCNIZVUEGX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis(benzo[b]thiophen-3-yl)dimethylsilane](/img/structure/B12829042.png)
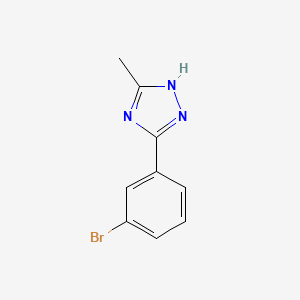
![Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12829055.png)
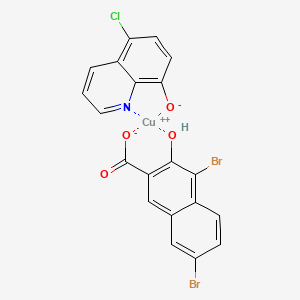
![N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5'-phosphate](/img/structure/B12829066.png)
